N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by three key structural motifs:
A benzo[d][1,3]dioxol-5-yl group, a bicyclic aromatic system known for enhancing metabolic stability and binding affinity in drug design.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-15-10-16(2)22(17(3)11-15)30(25,26)23-13-19(24-6-8-27-9-7-24)18-4-5-20-21(12-18)29-14-28-20/h4-5,10-12,19,23H,6-9,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKISAWFEHVDFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide, has been found to have significant activity against various cancer cell lines. It has been designed based on the activity of indoles against various cancer cell lines. The primary target of this compound is microtubules and their component protein, tubulin. Tubulin is a leading target for anticancer agents.
Mode of Action
The compound interacts with its target, tubulin, and modulates microtubule assembly. This modulation is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure. This interaction causes mitotic blockade and induces cell apoptosis.
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule assembly pathway. This pathway is crucial for cell division, and its disruption leads to cell cycle arrest and apoptosis. The compound’s effect on this pathway results in its anticancer activity.
Result of Action
The compound’s interaction with tubulin and its effect on the microtubule assembly pathway result in cell cycle arrest and apoptosis. Specifically, it has been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells. This leads to a reduction in the proliferation of cancer cells and contributes to its anticancer activity.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other benzo[d][1,3]dioxol-5-yl compounds, it may interact with various enzymes, proteins, and other biomolecules These interactions could influence the course of biochemical reactions, potentially acting as an inhibitor or activator
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide may vary with different dosages in animal models. Studies could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a benzo[d][1,3]dioxole moiety and a morpholinoethyl group, which are known to influence its pharmacological properties.
- Molecular Formula : C20H25N3O5S
- Molecular Weight : 421.49 g/mol
- CAS Number : 887217-55-2
Biological Activities
Research indicates that sulfonamide derivatives exhibit a wide range of biological activities. Below are key findings regarding the biological activity of this compound:
Antibacterial Activity
Sulfonamides are primarily recognized for their antibacterial properties due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Preliminary studies suggest that this compound may exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antifungal Activity
The compound has shown potential antifungal activity against various strains of fungi, particularly those resistant to conventional treatments.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 µg/mL |
| Candida auris | 16 µg/mL |
Anticancer Activity
In vitro studies have indicated that the compound may possess anticancer properties. It has been evaluated against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), demonstrating cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
The mode of action of this compound involves interactions with microtubules and tubulin dynamics. By modulating microtubule assembly, the compound can induce cell cycle arrest and apoptosis in cancer cells:
- Target : Microtubules and tubulin
- Effect : Suppression of tubulin polymerization leading to disrupted cellular functions.
Case Studies
-
Study on Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry examined the antibacterial efficacy of various sulfonamide derivatives against multidrug-resistant pathogens. The results indicated that compounds similar to this compound displayed promising activity against resistant strains. -
Anticancer Potential
Research conducted on the cytotoxic effects of this compound on cancer cell lines revealed that it significantly inhibited proliferation in A549 and MCF-7 cells through apoptosis induction mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Divergences
Table 1: Key Structural Features of Analogs vs. Target Compound
Key Observations:
- Core Structure: The target’s benzenesulfonamide core differentiates it from acetamide () or benzimidazole () analogs.
- Morpholinoethyl Group: Shared with ’s compound, this group improves aqueous solubility due to morpholine’s polarity. However, the low synthetic yield (7.0% in ) suggests challenges in introducing morpholine-containing side chains .
- Trimethylbenzenesulfonamide : Unlike methyl () or halogenated () substituents, the 2,4,6-trimethyl group increases steric hindrance, which may reduce off-target interactions but could also limit binding pocket accessibility.
Key Observations:
- Low Yields with Morpholinoethyl Groups: highlights the difficulty of synthesizing morpholinoethyl derivatives (7–25% yields), likely due to steric hindrance during coupling reactions . The target compound may face similar challenges.
- High-Purity Acetamides : and report >95% purity for acetamide derivatives using HATU/DIPEA in DMF, suggesting robust protocols for amide bond formation .
- The trimethyl substitution may require optimized reaction conditions to avoid steric interference.
Physicochemical and Pharmacological Implications
- Solubility: The morpholinoethyl group counterbalances the lipophilic sulfonamide core, as seen in ’s compound, which remains soluble in polar solvents like DMSO .
- Biological Activity : Analogs with benzo[d][1,3]dioxol-5-yl groups (e.g., ’s IDO1 inhibitors) demonstrate that this moiety is critical for enzyme inhibition . The target’s activity may depend on sulfonamide interactions with catalytic pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
